molecular formula C19H16ClNO B1451304 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-89-6

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1451304
M. Wt: 309.8 g/mol
InChI Key: BYRLKOACDPEVRP-UHFFFAOYSA-N
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Description

“6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a molecular formula of C19H16ClNO and a molecular weight of 309.79 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a carbonyl chloride functional group attached to the 4-position of the quinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl chloride group would make it a reactive compound, and it would be expected to be a solid at room temperature given its molecular weight .

Scientific Research Applications

Aromatic δ-Peptides and Helical Structures

Research has explored the design, synthesis, and structural characterization of helical, quinoline-derived oligoamide foldamers. These oligomers, related to quinoline structures, demonstrate significant stability and potential for designing novel peptides with specific conformations (Jiang et al., 2003).

Synthesis of Spirooxindole Derivatives

A method has been developed for synthesizing spirooxindole derivatives through a domino one-pot multicomponent condensation reaction. This showcases the versatility of quinoline derivatives in facilitating rapid synthesis of complex heterocycles (Ghahremanzadeh et al., 2014).

Antitubercular Agents

Quinoline derivatives have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of quinoline-based compounds in developing new antimicrobial agents (Kantevari et al., 2011).

Synthesis and Fluorescent Properties

The synthesis and investigation of fluorescent properties of 2-amino substituted quinolines indicate the potential of these compounds in developing fluorescent molecules for linking to biomolecules and biopolymers, highlighting their application in biological and material sciences (Stadlbauer et al., 2009).

Gold(III) Complexes

Study on gold(III) complexes formed from substituted quinoline ligands provides insights into the structural and electronic properties of these complexes, contributing to the understanding of metal-organic frameworks and their potential applications in catalysis and materials science (Laguna et al., 2014).

properties

IUPAC Name

6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRLKOACDPEVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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